Cas no 1805532-04-0 (Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate)

Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate
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- Inchi: 1S/C9H7F3N2O4/c1-18-6(15)2-4-5(8(11)12)3-13-9(7(4)10)14(16)17/h3,8H,2H2,1H3
- InChI Key: LNWGNOGLJRXZSF-UHFFFAOYSA-N
- SMILES: FC1=C([N+](=O)[O-])N=CC(C(F)F)=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- XLogP3: 1.5
- Topological Polar Surface Area: 85
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033996-1g |
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate |
1805532-04-0 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029033996-500mg |
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate |
1805532-04-0 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
Alichem | A029033996-250mg |
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate |
1805532-04-0 | 95% | 250mg |
$960.40 | 2022-04-01 |
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate Related Literature
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate (CAS No. 1805532-04-0): A Comprehensive Overview
Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate, identified by its CAS number 1805532-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its nitropyridine core structure and fluorinated substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate consists of a pyridine ring substituted with a nitro group at the 2-position, a difluoromethyl group at the 5-position, a fluoro atom at the 3-position, and an acetate moiety at the 4-position. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a versatile building block for drug discovery programs.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The fluorine atoms present in Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate play a crucial role in modulating the pharmacokinetic properties of compounds derived from it. Fluorine substitution is well-documented to improve metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, on the other hand, can be further functionalized through reduction or diazotization reactions, providing access to a wide array of derivatives with tailored pharmacological profiles.
One of the most compelling aspects of Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The pyridine scaffold serves as an excellent pharmacophore for designing kinase inhibitors due to its ability to interact favorably with the ATP-binding pockets of these enzymes. Researchers have leveraged the structural features of Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate to develop potent inhibitors targeting specific kinases such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase).
Recent studies have highlighted the potential of Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate as a precursor in the development of antiviral agents. The unique electronic environment created by the combination of fluorinated and nitro substituents allows for selective interactions with viral enzymes and proteins. For instance, derivatives of this compound have shown promise in inhibiting proteases essential for viral replication. The ability to fine-tune the properties of these derivatives through structural modifications offers a strategic advantage in designing next-generation antiviral drugs capable of overcoming emerging viral resistance.
The role of computational chemistry and molecular modeling has been instrumental in elucidating the binding modes of Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate-based compounds to their biological targets. Advanced computational techniques have enabled researchers to predict binding affinities, optimize molecular structures, and identify potential lead candidates with high accuracy. These insights have accelerated the drug discovery process and have led to the identification of several promising candidates for further preclinical evaluation.
The synthetic pathways for preparing Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate are also worth exploring. One common approach involves the nitration of a halogenated pyridine precursor followed by functional group interconversion steps. The introduction of fluorine atoms can be achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods. The final step typically involves acetylation to introduce the acetate moiety at the 4-position. Each step in this synthetic sequence requires careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications.
The safety profile and handling guidelines for working with Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate are important considerations for researchers engaged in its synthesis and application. While this compound does not pose significant health hazards under standard laboratory conditions, appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should always be worn. Good laboratory practices (GLP) should be followed to minimize exposure risks and ensure safe handling.
In conclusion, Methyl 5-(difluoromethyl)-3-fluoro-2-nitropyridine-4-acetate (CAS No. 1805532-04-0) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in drug discovery is likely to grow even further.
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